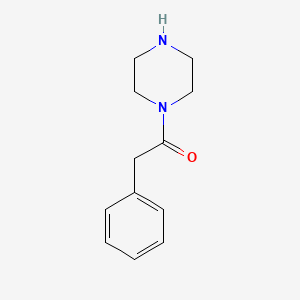

2-Phenyl-1-(piperazin-1-yl)ethanone

Description

BenchChem offers high-quality 2-Phenyl-1-(piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-(piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZWHGCVLFSQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386837 | |

| Record name | 1-(phenylacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88372-33-2 | |

| Record name | 1-(phenylacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS: 88372-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-1-(piperazin-1-yl)ethanone is a piperazine derivative with significant potential in drug discovery, primarily as a scaffold for developing ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and relevant experimental protocols for 2-Phenyl-1-(piperazin-1-yl)ethanone and its derivatives. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone.

| Property | Value | Reference |

| CAS Number | 88372-33-2 | N/A |

| Molecular Formula | C₁₂H₁₆N₂O | N/A |

| Molecular Weight | 204.27 g/mol | N/A |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

General Synthetic Pathway

The synthesis would proceed via a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the phenacyl halide. To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of piperazine is typically used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and subsequent deprotection.

References

Spectroscopic Characterization of 2-Phenyl-1-(piperazin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for the spectroscopic analysis of 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No. 88372-33-2). Due to the current unavailability of public domain experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), this guide serves as a template outlining the expected data formats, detailed experimental protocols, and data analysis workflows. This structured approach is designed to assist researchers in the systematic characterization of this compound and related piperazine derivatives, which are significant scaffolds in medicinal chemistry.

Chemical Structure and Properties

-

Chemical Name: 2-Phenyl-1-(piperazin-1-yl)ethanone[1]

-

CAS Number: 88372-33-2[1]

-

Molecular Formula: C₁₂H₁₆N₂O[1]

-

Molecular Weight: 204.27 g/mol [1]

-

Chemical Structure:

(Structure based on IUPAC name)

Spectroscopic Data Summary

The following tables are presented as templates for the structured presentation of spectroscopic data for 2-Phenyl-1-(piperazin-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 7.20-7.40 | m | 5H | - | Phenyl-H |

| e.g., 3.70 | s | 2H | - | Ph-CH₂- |

| e.g., 3.50-3.60 | t | 4H | e.g., 5.0 | -N₁-(CH₂)₂- |

| e.g., 2.80-2.90 | t | 4H | e.g., 5.0 | -N₂-(CH₂)₂- |

| e.g., 1.90 | s (br) | 1H | - | -NH |

Table 2: ¹³C NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| e.g., 170.0 | C=O |

| e.g., 135.0 | Phenyl C (quaternary) |

| e.g., 129.0 | Phenyl CH |

| e.g., 128.5 | Phenyl CH |

| e.g., 127.0 | Phenyl CH |

| e.g., 62.0 | Ph-CH₂- |

| e.g., 45.0 | -N₁-(CH₂)₂- |

| e.g., 46.0 | -N₂-(CH₂)₂- |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3300 | Medium | N-H Stretch (Secondary Amine) |

| e.g., 3030 | Weak | Aromatic C-H Stretch |

| e.g., 2950, 2850 | Medium | Aliphatic C-H Stretch |

| e.g., 1640 | Strong | C=O Stretch (Amide) |

| e.g., 1600, 1490 | Medium | Aromatic C=C Stretch |

| e.g., 1450 | Medium | CH₂ Bend |

| e.g., 1130 | Strong | C-N Stretch |

| e.g., 740, 700 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Placeholder)

| m/z Ratio | Relative Intensity (%) | Assignment |

| e.g., 204 | e.g., 80 | [M]⁺ (Molecular Ion) |

| e.g., 113 | e.g., 100 | [C₆H₅CH₂CO]⁺ |

| e.g., 91 | e.g., 60 | [C₇H₇]⁺ (Tropylium ion) |

| e.g., 86 | e.g., 40 | [C₄H₈N₂]⁺ (Piperazine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 2-Phenyl-1-(piperazin-1-yl)ethanone would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. The sample would be introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Workflow and Data Analysis Visualization

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationships in data interpretation.

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

Caption: Integration of different spectroscopic data for structure elucidation.

Conclusion

References

The Versatile Scaffold: A Deep Dive into 2-Phenyl-1-(piperazin-1-yl)ethanone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-(piperazin-1-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its synthetic tractability and ability to be readily modified at multiple positions have made it a cornerstone for designing molecules that interact with various biological targets, particularly within the central nervous system (CNS). This technical guide explores the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, with a focus on their applications as antipsychotic, anticancer, and neuroprotective agents.

Synthetic Strategies

The synthesis of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives typically involves a multi-step process. A common initial step is the preparation of a key intermediate, such as 2-chloro-1-(biphenyl-4-yl)ethanone. This intermediate can then be reacted with a variety of substituted piperazines to generate a library of final compounds.

General Synthesis of 1-(biphenyl-4-yl)-2-(piperazin-1-yl)ethanone Derivatives

A prevalent synthetic route involves the reaction of a substituted phenylpiperazine with 2-chloro-1-(biphenyl-4-yl)ethanone in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion.

Pharmacological Applications

Derivatives of the 2-phenyl-1-(piperazin-1-yl)ethanone scaffold have demonstrated significant potential across several therapeutic areas.

Antipsychotic Activity

A significant area of investigation for this scaffold is in the development of atypical antipsychotics. These compounds often exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these receptors is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Quantitative Data for Antipsychotic Activity

| Compound ID | Substitution on Phenylpiperazine | Apomorphine-Induced Stereotypy (% Inhibition at 10 mg/kg) | Catalepsy Score (at 10 mg/kg) |

| 3a | H | 55.2 | 1.8 |

| 3c | 2-OCH₃ | 75.8 | 0.8 |

| 3d | 3-OCH₃ | 62.1 | 1.5 |

| 3e | 4-OCH₃ | 68.9 | 1.2 |

| 3k | 2,3-di-Cl | 72.4 | 1.0 |

| Haloperidol | (Reference) | 82.7 | 3.0 |

| Clozapine | (Reference) | 65.5 | 0.5 |

Data extracted from Bhosale et al., European Journal of Medicinal Chemistry, 2014.

Anticancer Activity

Recent studies have explored the anticancer potential of this scaffold. Certain derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of key cellular processes required for tumor growth.

Quantitative Data for Anticancer Activity (MTT Assay)

| Compound ID | Cell Line | IC₅₀ (µM) |

| QNX-10 | HCT-116 (Colon) | < 10 |

| QNX-10 | Caco-2 (Colon) | < 10 |

| QNX-10 | MCF-7 (Breast) | < 10 |

Data is qualitative as presented in the source abstract. Specific IC50 values would require access to the full-text article.[1]

Sigma-1 Receptor Ligands

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold has also been utilized to develop ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological disorders. These ligands have potential applications in neuroprotection and for diagnostic imaging.

Quantitative Data for Sigma-1 Receptor Binding

| Compound | Receptor | Binding Affinity (G-score, kcal/mol) |

| PPZ | Sigma-1 | -5.6 |

| FEt-PPZ | Sigma-1 | Within range of -11.4 to -9.2 |

Data extracted from Karad et al., RSC Advances, 2025.

Signaling Pathways

The therapeutic effects of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and other cellular targets.

Dopamine D2 Receptor Signaling

Antipsychotic activity is often attributed to the blockade of dopamine D2 receptors. These receptors are coupled to Gαi proteins, and their inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics also frequently act as antagonists at serotonin 5-HT2A receptors. These receptors are coupled to Gαq proteins, and their activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Antagonism of this pathway contributes to the therapeutic effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a chaperone protein. Upon ligand binding, it can dissociate from its binding partner BiP and translocate to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium dynamics and cellular stress responses.

Experimental Protocols

Synthesis of 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone (3c)

To a solution of 1-(2-methoxyphenyl)piperazine (0.01 mol) in dry acetone (50 mL), anhydrous potassium carbonate (0.02 mol) was added, and the mixture was stirred for 30 minutes. 2-Chloro-1-(biphenyl-4-yl)ethanone (0.01 mol) was then added, and the reaction mixture was refluxed for 24 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated under reduced pressure. The resulting residue was poured into ice-cold water and the precipitated solid was filtered, washed with water, dried, and recrystallized from ethanol to afford the pure product.

-

IR (KBr, cm⁻¹): 3058 (Ar C-H), 1681 (C=O), 1595 (C=C), 1245 (C-O-C).

-

¹H NMR (CDCl₃, δ ppm): 2.75-2.85 (m, 4H, piperazine), 3.05-3.15 (m, 4H, piperazine), 3.85 (s, 3H, -OCH₃), 3.90 (s, 2H, -CH₂-), 6.85-8.05 (m, 13H, Ar-H).

-

Mass Spectrum (m/z): 386 (M⁺).

Apomorphine-Induced Stereotypy in Mice

Male Swiss albino mice were used for this study. The test compounds, dissolved in a suitable vehicle, were administered intraperitoneally (i.p.). After a 30-minute absorption period, apomorphine (1 mg/kg) was administered subcutaneously (s.c.). The animals were then placed in individual cages and observed for stereotyped behavior (e.g., sniffing, licking, gnawing) for a period of 30 minutes. The intensity of the stereotypy was scored at 10-minute intervals. The percentage inhibition of stereotypy was calculated by comparing the scores of the treated group with the vehicle control group.

Catalepsy Test in Rats

Male Wistar rats were administered the test compounds i.p. Catalepsy was assessed at 30, 60, 90, and 120 minutes after drug administration. The rat's forepaws were gently placed on a horizontal bar raised 10 cm from the surface. The time for which the rat maintained this unnatural posture was recorded, with a cut-off time of 180 seconds. A score was assigned based on the duration of catalepsy.

Conclusion

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold represents a highly valuable and versatile core in medicinal chemistry. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to target a range of biological entities. The demonstrated efficacy of its derivatives as antipsychotic, anticancer, and sigma-1 receptor modulating agents underscores the continued importance of this scaffold in the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the generation of new and improved drug candidates for a variety of diseases.

References

An In-depth Technical Guide on 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold has emerged as a promising framework in the design and development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this class of compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding and further exploration of these derivatives in cancer research. While the core scaffold is of significant interest, this guide also incorporates data from closely related arylpiperazine derivatives to provide a broader context of their therapeutic potential.

Introduction

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. When incorporated into the 2-phenyl-1-(piperazin-1-yl)ethanone core, this scaffold provides a versatile platform for the development of potent and selective anticancer compounds. Research has demonstrated that derivatives of this and related arylpiperazine structures can exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Fatty Acid Synthase (FASN) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, to the induction of apoptosis and cell cycle arrest. This guide will delve into the specifics of these findings, presenting the available data in a structured and accessible format.

Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

The synthesis of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives and related arylpiperazines typically involves a multi-step process. A general synthetic route often starts with commercially available materials and proceeds through key intermediates to yield the final products. The following workflow illustrates a common synthetic strategy.

Figure 1: General synthetic workflow for arylpiperazine derivatives.

Quantitative Data on Cytotoxic Activity

The anticancer potential of 2-phenyl-1-(piperazin-1-yl)ethanone and related arylpiperazine derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the IC50 values for selected derivatives from the literature.

Table 1: Cytotoxicity of Arylpiperazine Derivatives against Human Prostate Cancer Cell Lines [1]

| Compound | Ar Substituent | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) | RWPE-1 (Normal) IC50 (µM) |

| 8 | 2-Fluorophenyl | 15.36 | 10.28 | 8.25 | 12.31 |

| 9 | 2-Methylphenyl | 12.84 | 1.25 | 10.21 | 9.87 |

| 15 | 2-Methylphenyl (modified linker) | 9.89 | 1.25 | 11.23 | 8.95 |

| 27 | 4-acetylphenyl | >50 | 32.96 | >50 | >50 |

Table 2: Antiproliferative Activity of N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide Derivatives [2]

| Compound | R Substituent | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |

| 3g | 4-chlorobenzhydryl | 0.45 | 0.52 | 0.31 |

| 3h | 4-fluorobenzhydryl | 0.11 | 0.18 | 0.15 |

| 3o | 2,4-dichlorobenzhydryl | 2.15 | 1.89 | 1.55 |

| 3p | 4-methylbenzhydryl | 0.22 | 0.08 | 0.05 |

Table 3: Cytotoxicity of 2-phenylquinoxaline carbonyl piperazine derivatives [3]

| Compound | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | MCF-7 IC50 (µM) |

| QNX-10 | <10 | <10 | <10 |

Mechanism of Action

The anticancer effects of 2-phenyl-1-(piperazin-1-yl)ethanone and related derivatives are attributed to their interaction with various cellular targets and signaling pathways that are critical for cancer cell growth and survival.

Inhibition of Receptor Tyrosine Kinases

Certain phenylpiperazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling pathways.

Figure 2: Inhibition of the EGFR signaling pathway.

Inhibition of Fatty Acid Synthase (FASN) and Induction of Apoptosis

A number of 2-phenylquinoxaline carbonyl piperazine derivatives, which are structurally related to the core topic, have been shown to be potent inhibitors of Fatty Acid Synthase (FASN).[3] FASN is overexpressed in many cancers and is crucial for providing the lipids necessary for rapid cell proliferation. Inhibition of FASN leads to an accumulation of malonyl-CoA, which in turn triggers apoptosis. The apoptotic cascade initiated by these compounds involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[3]

Figure 3: FASN inhibition leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 2-phenyl-1-(piperazin-1-yl)ethanone and related derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 4: MTT assay workflow.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-phenyl-1-(piperazin-1-yl)ethanone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution and quantify the extent of apoptosis induced by the test compounds.

Workflow:

Figure 5: Workflow for apoptosis and cell cycle analysis.

Detailed Protocol:

-

Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of the 2-phenyl-1-(piperazin-1-yl)ethanone derivative for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash twice with cold phosphate-buffered saline (PBS).

-

For Cell Cycle Analysis:

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

-

For Apoptosis Analysis:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Western Blotting

Western blotting is used to detect specific proteins in a sample of cell lysate and can be used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.

Workflow:

Figure 6: Western blotting workflow.

Detailed Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-xL, anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold and its related arylpiperazine analogs represent a promising area for the discovery of novel anticancer agents. The available data, though on a variety of related structures, indicates that these compounds can exert potent cytotoxic effects through diverse mechanisms, including the inhibition of critical enzymes like EGFR and FASN, and the induction of apoptosis.

Future research should focus on the systematic synthesis and evaluation of a broader library of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives to establish a more comprehensive structure-activity relationship (SAR). Further elucidation of their specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential. In vivo studies are also warranted to assess the efficacy and safety of the most promising lead compounds in preclinical cancer models. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.

References

- 1. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Mechanism of Action of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the mechanism of action of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. These derivatives have been a focus of medicinal chemistry due to their structural similarity to known psychoactive agents and their ability to modulate key neurotransmitter systems. This document details their primary molecular targets, the signaling pathways they influence, and the structure-activity relationships that govern their pharmacological profiles. Furthermore, it outlines detailed experimental protocols for the assessment of their biological activity and includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of their complex mechanisms.

Introduction

The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to interact with neuroreceptors.[1] Derivatives of this scaffold have shown considerable promise as antipsychotic, anxiolytic, and antidepressant agents.[2] Their therapeutic potential is largely attributed to their ability to modulate dopaminergic and serotonergic neurotransmission, two systems critically involved in the pathophysiology of a wide range of psychiatric and neurological conditions.

The core structure, consisting of a phenyl ring connected to a piperazine ring via an ethanone linker, allows for diverse chemical modifications. Substitutions on the phenyl ring and the nitrogen at the 4-position of the piperazine ring can significantly alter the affinity and efficacy of these compounds at their molecular targets. This guide will delve into the specific interactions of these derivatives with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, which are considered their primary sites of action.

Primary Molecular Targets and Mechanism of Action

The pharmacological activity of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives is primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly the dopamine D2 receptor and serotonin 5-HT1A and 5-HT2A receptors. The balance of activity at these receptors is a key determinant of the therapeutic efficacy and side-effect profile of these compounds.

Dopamine D2 Receptor Antagonism

A primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone have been shown to exhibit significant in vitro affinity for the D2 receptor.[3][4] Antagonism at this receptor is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT1A Receptor Agonism/Partial Agonism

Several arylpiperazine derivatives are known to act as agonists or partial agonists at the serotonin 5-HT1A receptor.[5] This activity is thought to contribute to the anxiolytic and antidepressant effects of these compounds and may also help to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is another hallmark of atypical antipsychotic agents. This action is believed to contribute to the efficacy against negative symptoms of schizophrenia and to further reduce the risk of extrapyramidal symptoms.[6] The ratio of 5-HT2A to D2 receptor affinity is often considered a critical factor in the development of atypical antipsychotics.

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the in vitro pharmacological data for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which are structurally related to the core topic and provide valuable insights into the structure-activity relationships.

| Compound ID | Substitution (R) | % Inhibition of Apomorphine-induced Cages Climbing (D2 Antagonism) | % Inhibition of DOI-induced Head Twitches (5-HT2A Antagonism) |

| 3a | H | 65.32 | 60.14 |

| 3b | 2-Cl | 70.15 | 68.23 |

| 3c | 2-OCH3 | 80.54 | 75.68 |

| 3d | 3-Cl | 68.41 | 65.72 |

| 3e | 3-OCH3 | 72.88 | 70.15 |

| 3f | 4-Cl | 62.17 | 58.99 |

| 3g | 4-OCH3 | 60.43 | 55.21 |

| 3h | 4-F | 63.89 | 59.46 |

| 3i | 2,4-di-Cl | 75.62 | 72.31 |

| 3j | 3,4-di-Cl | 73.19 | 71.84 |

| 3k | 2,3-di-Cl | 78.86 | 78.05 |

| 3l | 2-CH3 | 76.24 | 73.12 |

| 3m | 4-CH3 | 61.55 | 56.88 |

| 3n | 2-NO2 | 55.78 | 50.23 |

| Haloperidol | - | 85.12 | - |

| Clozapine | - | - | 82.11 |

| Data adapted from Bhosale et al., European Journal of Medicinal Chemistry, 2014. |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of the test compounds for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the cell membranes and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (antagonism) of the test compounds at the dopamine D2 receptor.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured.

-

Assay Principle: The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Procedure:

-

Cells are pre-treated with the test compound at various concentrations.

-

Adenylyl cyclase is then stimulated with forskolin.

-

A D2 receptor agonist (e.g., quinpirole) is added to inhibit cAMP production.

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (IC50).

Objective: To determine the functional activity (antagonism) of the test compounds at the serotonin 5-HT2A receptor.

Methodology:

-

Cell Culture: U2OS or HEK293 cells stably expressing the human serotonin 5-HT2A receptor are used.

-

Assay Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with the test compound at various concentrations.

-

A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate calcium release.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

-

Data Analysis: The ability of the test compound to block the agonist-induced calcium flux is quantified to determine its antagonist potency (IC50).

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives.

Experimental Workflow

Caption: General experimental workflow for pharmacological profiling.

Structure-Activity Relationship (SAR)

References

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenyl-1-(piperazin-1-yl)ethanone Scaffold: A Versatile Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-(piperazin-1-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a foundational fragment for the development of a diverse range of therapeutic agents. Its structural simplicity, synthetic tractability, and ability to interact with multiple biological targets have made it a cornerstone in the design of novel drugs, particularly in the areas of neuropsychiatry and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this versatile core, with a focus on their potential as antipsychotic and antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 2-phenyl-1-(piperazin-1-yl)ethanone core and its derivatives is typically achieved through a straightforward N-acylation of a substituted piperazine with a phenylacetic acid derivative. A common and efficient method involves the reaction of a desired N-substituted piperazine with 2-chloro-N-phenylacetamide in the presence of a base.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

This protocol outlines a general two-step procedure for the synthesis of the parent scaffold.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

Dissolve aniline in a suitable organic solvent, such as chloroform or dichloromethane, in a round-bottom flask.

-

Add a base, such as triethylamine or potassium carbonate, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.[1]

Step 2: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

-

To a solution of piperazine in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate and a catalytic amount of potassium iodide.

-

Add the synthesized 2-chloro-N-phenylacetamide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenyl-1-(piperazin-1-yl)ethanone.

This general procedure can be adapted for the synthesis of a wide array of derivatives by using appropriately substituted phenylpiperazines or phenylacetic acid chlorides in the respective steps.

Biological Activities and Therapeutic Potential

Derivatives of the 2-phenyl-1-(piperazin-1-yl)ethanone scaffold have demonstrated significant activity against a range of biological targets, leading to their investigation in multiple therapeutic areas.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A substantial body of research has focused on the development of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives as atypical antipsychotics. These compounds often exhibit potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

The phenylpiperazine moiety is a well-established pharmacophore for interacting with these G-protein coupled receptors (GPCRs). Modifications to the phenyl ring of the phenylpiperazine and the phenyl ring of the ethanone moiety can significantly modulate the affinity and selectivity for these receptors.

The following table summarizes the binding affinities (Ki values) of a selection of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives for the dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of substitutions on activity.

| Compound ID | R1 (Phenyl @ Ethanone) | R2 (Phenyl @ Piperazine) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |

| 1a | H | H | 120 | 85 |

| 1b | 4-F | H | 98 | 65 |

| 1c | H | 2-OCH3 | 45 | 25 |

| 1d | H | 4-Cl | 75 | 50 |

| 1e | 4-F | 2-OCH3 | 30 | 15 |

| 1f | 4-F | 4-Cl | 60 | 40 |

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.

Antimicrobial and Antifungal Activity

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold has also been explored for its potential in combating microbial infections. Various derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-phenyl-1-(piperazin-1-yl)ethanone derivatives against representative bacterial and fungal strains.

| Compound ID | R1 (Phenyl @ Ethanone) | R2 (Phenyl @ Piperazine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2a | H | H | 64 | 128 | >256 |

| 2b | 4-Cl | H | 32 | 64 | 128 |

| 2c | H | 4-NO2 | 16 | 32 | 64 |

| 2d | 4-Cl | 4-NO2 | 8 | 16 | 32 |

| 2e | 2,4-diCl | H | 16 | 32 | 64 |

| 2f | 2,4-diCl | 4-NO2 | 4 | 8 | 16 |

Note: The data in this table is a composite from multiple studies to demonstrate structure-activity trends and may not be from a single, directly comparable dataset.[2][3][4][5]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

These assays are fundamental in determining the affinity of compounds for their target receptors and are a primary screening tool in the development of antipsychotic drugs.

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Antimicrobial and Antifungal Susceptibility Testing

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.[6]

-

-

Inoculum Preparation:

-

Culture the microbial strains overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density.[7][8]

-

Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells of the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).[7]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted test compounds with the prepared microbial inoculum.

-

Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[6]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of cell viability.

-

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex biological systems in which these compounds operate and the workflows used to evaluate them.

Signaling Pathways

The therapeutic effects of antipsychotic 2-phenyl-1-(piperazin-1-yl)ethanone derivatives are mediated through their interaction with dopamine and serotonin signaling pathways.

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow

The discovery and development of novel drugs based on the 2-phenyl-1-(piperazin-1-yl)ethanone scaffold follows a structured experimental workflow.

Caption: Drug Discovery Workflow for Novel Therapeutics.

Conclusion

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold continues to be a highly valuable fragment in the field of drug discovery. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization provide a fertile ground for the development of new chemical entities with tailored pharmacological profiles. The ongoing research into its derivatives, particularly in the realms of antipsychotic and antimicrobial therapies, underscores its enduring importance. A thorough understanding of the synthetic methodologies, biological evaluation techniques, and the underlying signaling pathways, as outlined in this guide, is essential for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pjps.pk [pjps.pk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. researchgate.net [researchgate.net]

Exploring the Structure-Activity Relationship of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives: A Technical Guide

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly in the realm of antipsychotics. By analyzing the impact of various structural modifications on their biological activity, researchers can glean critical insights for designing more potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying biological pathways.

Core Structure and Pharmacological Rationale

The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold is a key pharmacophore found in numerous biologically active compounds. Its structural components, including the phenyl ring, the ethanone linker, and the piperazine moiety, can be readily modified to modulate its pharmacological properties. A significant area of investigation for these derivatives has been their activity as antagonists or modulators of dopamine and serotonin receptors, which are crucial targets in the treatment of psychosis and other neurological disorders.

A notable example of this scaffold's application is in the design of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which have been investigated for their potential antipsychotic properties. These compounds have shown considerable anti-dopaminergic and anti-serotonergic activity in preclinical behavioral models.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives is highly dependent on the nature and position of substituents on both the phenyl ring attached to the ethanone moiety and the phenyl ring on the piperazine nitrogen.

Substitutions on the Piperazine Phenyl Ring

The substitution pattern on the N-phenylpiperazine moiety significantly influences the antipsychotic profile. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, at various positions on this phenyl ring have been shown to modulate activity. For instance, in a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, compounds with a 2-methoxyphenyl group (compound 3c ) and a 2,3-dichlorophenyl group (compound 3k ) demonstrated a particularly impressive antipsychotic profile with a reduced propensity to induce catalepsy, a common side effect of typical antipsychotics.[1] This suggests that steric and electronic properties of the substituents at the ortho and meta positions of the N-phenyl ring are critical for achieving a desirable balance of efficacy and safety.

Modifications of the Phenyl-Ethanone Moiety

While the core focus of many studies has been the N-phenylpiperazine portion, modifications to the 2-phenyl-ethanone part of the scaffold also play a crucial role. The replacement of the phenyl group with a more extended aromatic system, such as a biphenyl group, has been a successful strategy to enhance antipsychotic activity.[1] This larger hydrophobic moiety likely engages in additional favorable interactions within the receptor binding pocket.

Quantitative Data Summary

The following table summarizes the pharmacological data for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, focusing on their effects in behavioral models relevant to antipsychotic activity.

| Compound ID | R (Substitution on N-phenyl) | % Inhibition of Apomorphine-induced Stereotyped Behavior (Dose in mg/kg) | % Inhibition of Tryptamine-induced Seizures (Dose in mg/kg) | Catalepsy Induction (Score at 100 mg/kg) |

| 3a | H | 45.3 (50) | 48.2 (50) | 1.8 |

| 3b | 2-Cl | 58.6 (50) | 60.1 (50) | 2.2 |

| 3c | 2-OCH₃ | 72.5 (50) | 75.3 (50) | 1.5 |

| 3d | 3-Cl | 55.1 (50) | 57.8 (50) | 2.0 |

| 3e | 3-CF₃ | 62.3 (50) | 65.4 (50) | 2.5 |

| 3f | 4-Cl | 50.7 (50) | 53.2 (50) | 1.9 |

| 3g | 4-F | 52.1 (50) | 55.6 (50) | 1.7 |

| 3h | 2,4-diCl | 65.8 (50) | 68.9 (50) | 2.8 |

| 3i | 2,5-diCl | 68.1 (50) | 70.3 (50) | 2.6 |

| 3j | 2,6-diCl | 54.3 (50) | 56.9 (50) | 2.1 |

| 3k | 2,3-diCl | 75.9 (50) | 78.6 (50) | 1.3 |

| 3l | 3,4-diCl | 60.2 (50) | 63.5 (50) | 2.4 |

| 3m | 3,5-diCl | 57.4 (50) | 59.8 (50) | 2.3 |

| 3n | 3-Cl, 4-F | 59.1 (50) | 61.7 (50) | 2.2 |

Data extracted from Bhosale et al., 2014.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, based on established procedures.

General Synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

A common synthetic route involves a two-step process:

-

Synthesis of 2-bromo-1-(biphenyl-4-yl)ethanone: Biphenyl is acetylated using bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent like carbon disulfide or dichloromethane. The reaction mixture is typically stirred at room temperature and then refluxed to ensure completion. The resulting product is isolated through standard workup procedures involving quenching with acid, extraction, and purification by recrystallization or column chromatography.

-

Coupling with Substituted N-Phenylpiperazines: The intermediate, 2-bromo-1-(biphenyl-4-yl)ethanone, is then reacted with the desired substituted N-phenylpiperazine. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent such as acetone or acetonitrile, in the presence of a base like potassium carbonate to neutralize the HBr formed during the reaction. The mixture is refluxed for several hours, and the final product is isolated by filtration, followed by washing and recrystallization to yield the pure 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivative.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This in vitro assay is fundamental for determining the affinity of the synthesized compounds for their target receptors.

Materials:

-

Cell membranes expressing human dopamine D2 or serotonin 5-HT2A receptors.

-

Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

-

Test compounds (the synthesized derivatives).

-

Non-specific binding agent (e.g., haloperidol for D2, mianserin for 5-HT2A).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Signaling Pathways and Experimental Workflow

The antipsychotic effects of these compounds are believed to be mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades is essential for a complete picture of their mechanism of action.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by dopamine (or inhibition by an antagonist) modulates the activity of adenylyl cyclase.

Caption: Dopamine D2 receptor signaling pathway and antagonist action.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is another GPCR, which primarily couples to the Gαq/11 subunit. Its activation leads to the stimulation of phospholipase C (PLC).

Caption: Serotonin 5-HT2A receptor signaling and antagonist action.

Experimental Workflow for SAR Studies

The process of conducting an SAR study for these derivatives follows a logical progression from design to in vivo testing.

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold represents a versatile platform for the development of novel antipsychotic agents. The structure-activity relationships discussed herein highlight the critical importance of the substitution patterns on the aromatic rings for achieving high efficacy and a favorable safety profile. Specifically, the introduction of a biphenyl moiety in place of the phenyl group and the strategic placement of substituents on the N-phenylpiperazine ring are key determinants of biological activity. Future research in this area should continue to explore diverse substitutions and utilize the detailed experimental protocols outlined to identify lead candidates with improved therapeutic potential for treating psychotic disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone from Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone, a valuable intermediate in drug discovery and development. The synthesis involves the N-acylation of piperazine with 2-chloro-1-phenylethanone. This protocol emphasizes control over the reaction conditions to favor the mono-acylated product and outlines a comprehensive purification procedure to ensure high purity of the final compound. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of a phenacyl group onto the piperazine ring yields 2-Phenyl-1-(piperazin-1-yl)ethanone, a key building block for the synthesis of more complex molecules with potential biological activity. The primary challenge in this synthesis is the selective mono-N-acylation of piperazine, as the presence of two secondary amine groups can lead to the formation of a di-acylated byproduct. This protocol addresses this challenge by employing an excess of piperazine, which statistically favors the formation of the mono-substituted product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperazine | Anhydrous, 99% | Sigma-Aldrich |

| 2-Chloro-1-phenylethanone | 98% | Alfa Aesar |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

Instrumentation

| Instrument | Use |

| Magnetic Stirrer with Hotplate | Reaction stirring and heating |

| Rotary Evaporator | Solvent removal |

| Thin Layer Chromatography (TLC) Plates | Reaction monitoring |

| UV Lamp (254 nm) | TLC visualization |

| Glass Chromatography Column | Product purification |

| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural characterization |

| Mass Spectrometer (MS) | Molecular weight determination |

Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

Reaction Scheme:

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.31 g, 50 mmol, 5 equivalents) in anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the piperazine is completely dissolved.

-

Addition of Base: To the stirred solution, add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) via syringe.

-

Addition of Electrophile: In a separate beaker, dissolve 2-chloro-1-phenylethanone (1.55 g, 10 mmol, 1 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the piperazine solution over a period of 30 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with 1% triethylamine. The disappearance of the 2-chloro-1-phenylethanone spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove excess piperazine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure 2-Phenyl-1-(piperazin-1-yl)ethanone.

-

Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. A typical yield for this reaction is in the range of 70-80%.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Piperazine | C₄H₁₀N₂ | 86.14 | 50 | 5 | - | - | - |

| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.60 | 10 | 1 | - | - | - |

| Triethylamine | C₆H₁₅N | 101.19 | 15 | 1.5 | - | - | - |

| 2-Phenyl-1-(piperazin-1-yl)ethanone | C₁₂H₁₆N₂O | 204.27 | 10 | 1 | 2.04 | 1.53 | 75 |

Experimental Workflow

Caption: Synthetic workflow for 2-Phenyl-1-(piperazin-1-yl)ethanone.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-1-phenylethanone is a lachrymator and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).

Application Note and Protocols: One-Pot Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the one-pot synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules, including ligands for dopamine and sigma-1 receptors.[1][2][3] The described methodology, based on a multicomponent reaction strategy, offers an efficient and versatile approach for generating libraries of these derivatives for screening and lead optimization.

Introduction

The piperazine moiety is a privileged scaffold in modern drug discovery, found in numerous FDA-approved drugs.[4] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates.[4][5] Derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone, in particular, have been identified as potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[1][6] Synthesizing diverse libraries of these compounds is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.

One-pot multicomponent reactions (MCRs), such as the Ugi or split-Ugi reactions, are highly efficient for this purpose.[7][8] They allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste, saving time, and increasing overall efficiency. This note details a generalized one-pot protocol adaptable for creating a variety of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives.

Experimental Protocols

General One-Pot Synthesis via Split-Ugi Reaction

This protocol is a generalized procedure based on the principles of the split-Ugi multicomponent reaction, which has been successfully used to generate libraries of piperazine-based compounds.[1] This reaction involves the combination of an acid component (a substituted phenylacetic acid), piperazine, a carbonyl component (formaldehyde or another aldehyde), and an isocyanide.

Materials:

-

Substituted Phenylacetic Acid (e.g., Phenylacetic acid, 4-Methoxyphenylacetic acid)

-

Piperazine

-

Formaldehyde (37% solution in water) or other suitable aldehyde

-

Substituted Isocyanide (e.g., 1-isocyano-4-methoxybenzene, 1-isocyano-4-bromobenzene)

-

Methanol (MeOH), Anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenylacetic acid (1.0 eq), piperazine (1.2 eq), and anhydrous methanol (0.2 M concentration relative to the acid).

-

Addition of Reagents: To the stirring suspension, add the isocyanide (1.0 eq) followed by the aldehyde (e.g., formaldehyde, 1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-Phenyl-1-(piperazin-1-yl)ethanone derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data from various synthetic methods for piperazine derivatives found in the literature. This data illustrates the range of conditions and yields that can be expected.

| Compound Type | Reactants | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 1,4-disubstituted piperazines (Split-Ugi) | Indole-2-carboxylic acid, piperazine, formaldehyde, aromatic isocyanide | Methanol | Reflux | 12-24 | 75-95 | [1] |

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, 1-bromo-2-fluoroethane, K₂CO₃ | Acetonitrile | Reflux | 12 | High | [9] |

| 3-Aryl piperazin-2-ones (One-pot) | Aldehyde, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine, Et₃N | Toluene | -20 °C to 25 °C | ~24 | 38-90 | [10] |

| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl cyanide | Ethanol | Room Temp | 24 | 60-86 | [11] |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(Tf)piperazine | 1-[...]-piperazine, triethylamine, trifluoromethanesulfonic anhydride | Dichloromethane | 0 °C to Room Temp | 0.5 | High | [12] |

Note: "High" yield is used where a specific percentage was not provided in the abstract but implied by the context.

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot workflow for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives via a multicomponent reaction.

Caption: General workflow for the one-pot synthesis of target derivatives.

Potential Signaling Pathway

Derivatives from this class have shown affinity for dopamine D2/D3 receptors. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a D2 receptor antagonist.

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Conclusion

The one-pot synthesis strategy presented here offers a robust and adaptable method for producing diverse 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives. This approach is highly valuable for academic and industrial researchers engaged in drug discovery, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. The versatility of the multicomponent reaction allows for wide exploration of chemical space around the core scaffold, facilitating the development of novel therapeutics targeting a range of biological targets.

References

- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. jetir.org [jetir.org]

- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 12. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Synthesis of N-Substituted 2-Phenyl-1-(piperazin-1-yl)ethanone Analogs via Parallel Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it an attractive core for the design of compound libraries. 2-Phenyl-1-(piperazin-1-yl)ethanone is a versatile starting material for the generation of diverse chemical libraries. The presence of a secondary amine on the piperazine ring provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space around this core structure. This application note describes a robust and efficient protocol for the parallel synthesis of a library of N-substituted 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives using reductive amination.

Core Concept

The synthetic strategy leverages the reactivity of the secondary amine of 2-Phenyl-1-(piperazin-1-yl)ethanone with a diverse panel of aldehydes in a parallel format. The resulting iminium ion intermediate is reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired tertiary amine products. This one-pot reaction is highly amenable to high-throughput synthesis, enabling the rapid generation of a multitude of analogs for screening in drug discovery programs.[1][2][3][4][5][6]

Experimental Overview

The parallel synthesis is performed in a 96-well plate format, allowing for the simultaneous reaction of 2-Phenyl-1-(piperazin-1-yl)ethanone with various aldehydes. The protocol involves the following key steps: dispensing of starting materials, addition of the reducing agent, reaction incubation, and a streamlined work-up and purification procedure. The identity and purity of the synthesized compounds are confirmed by LC-MS analysis.

Detailed Experimental Protocol

Materials and Equipment

-

2-Phenyl-1-(piperazin-1-yl)ethanone

-

A diverse library of aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (AcOH)

-

96-well reaction block with sealing mat

-

Multichannel pipette or automated liquid handler

-

Inert atmosphere (Nitrogen or Argon)

-

Orbital shaker

-

Centrifugal evaporator

-

LC-MS system for analysis

-

Automated preparative HPLC for purification (optional)

Parallel Synthesis Workflow Diagram

Caption: Parallel reductive amination workflow.

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of 2-Phenyl-1-(piperazin-1-yl)ethanone in anhydrous 1,2-dichloroethane (DCE).

-

Prepare 0.22 M solutions of a diverse set of aldehydes in anhydrous DCE in a separate 96-well plate.

-

-

Reaction Setup:

-

In a 96-well reaction block, dispense 250 µL of the 2-Phenyl-1-(piperazin-1-yl)ethanone stock solution (0.05 mmol) into each well using a multichannel pipette or automated liquid handler.

-